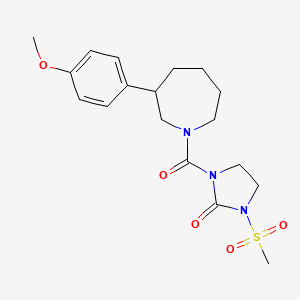

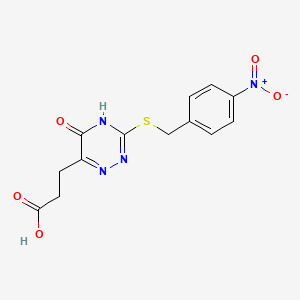

![molecular formula C16H17N3OS2 B2387254 6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-47-1](/img/structure/B2387254.png)

6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The presence of the methoxy group and the tetrahydrobenzo[d]thiazol-2-yl group suggest that this compound may have unique properties compared to simple benzothiazoles.

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the benzothiazole core, the methoxy group, and the tetrahydrobenzo[d]thiazol-2-yl group. These groups could potentially participate in various intermolecular interactions, influencing the compound’s overall conformation and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole core, which is aromatic and hence relatively stable. The methoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole core could contribute to its aromaticity and stability, while the methoxy group could influence its polarity and solubility .Applications De Recherche Scientifique

Anti-tubercular Agents

Research has shown the synthesis of compounds related to benzo[d]thiazol-2-amine derivatives with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. These compounds demonstrate a promising avenue for developing new anti-tubercular agents with low cytotoxicity, highlighting their potential therapeutic applications (Maurya et al., 2013).

Neuroprotective and Anticonvulsant Properties

N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One particular derivative showed effective anticonvulsant properties and a promising neuroprotective effect by altering levels of key markers, indicating potential for further exploration as a treatment for neurological disorders (Hassan et al., 2012).

Anticancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant anticancer activity. These compounds, especially one identified as 20c, induced G2/M cell cycle arrest and apoptosis in Colo205 cells, suggesting a mechanism involving p53 activation via mitochondrial-dependent pathways. This positions them as potential small-molecule activators of p53 for cancer therapy applications (Kumbhare et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

6-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-9-3-5-11-13(7-9)21-15(17-11)19-16-18-12-6-4-10(20-2)8-14(12)22-16/h4,6,8-9H,3,5,7H2,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRUUBCNQNKVGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387173.png)

![2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2387174.png)

![Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387176.png)

![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2387182.png)

![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)